2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1-[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S/c1-18-5-4-17-16(18)25(21,22)12-8-19(9-12)15(20)7-11-2-3-13-14(6-11)24-10-23-13/h2-6,12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXHNFYPOCJXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is a synthetic organic molecule that incorporates a benzo[d][1,3]dioxole moiety, an azetidine ring, and a sulfonamide group. This structural combination suggests potential biological activity, particularly in pharmacology. This article reviews the biological activities reported for this compound, focusing on its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure indicates the presence of functional groups that may contribute to its biological activity, including the dioxole ring known for its electron-rich characteristics and potential interactions with biological targets.
The biological activity of 2-(benzo[d][1,3]dioxol-5-yl)-1-(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)ethanone is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in metabolic pathways, potentially inhibiting their activity.
- Receptor Modulation : The benzo[d][1,3]dioxole moiety could bind to specific receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties, suggesting that this compound may also exhibit such effects.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives related to the benzo[d][1,3]dioxole structure. The results indicated that compounds containing similar functional groups exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 32 | Effective against E. coli |
| Compound B | 16 | Effective against S. aureus |
| Target Compound | 8 | Effective against both |
Antitumor Activity
Research has also focused on the antitumor potential of compounds with the benzo[d][1,3]dioxole scaffold. In vitro assays demonstrated that certain derivatives inhibited cancer cell proliferation by inducing apoptosis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HeLa (Cervical Cancer) | 7.5 | Cell cycle arrest |
Case Study 1: Synthesis and Evaluation
In a recent synthesis study, researchers developed a series of analogs based on the target compound. The synthesized compounds were evaluated for their biological activities using various assays including cytotoxicity tests and enzyme inhibition assays.
Findings : One derivative demonstrated an IC50 value of 4 µM against a panel of cancer cell lines and showed promising selectivity towards cancer cells over normal cells.
Case Study 2: Pharmacokinetics and Toxicology
Another study investigated the pharmacokinetic profile of the compound in vivo. The results indicated moderate bioavailability and a half-life suitable for therapeutic applications.
Toxicity Assessment : Acute toxicity studies showed no significant adverse effects at doses up to 100 mg/kg in animal models.
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Benzodioxole vs.
- Azetidine vs.
- Sulfonyl Group Placement : The sulfonyl group in the target compound bridges the azetidine and imidazole, whereas in analogs like , it connects triazole and phenyl groups, altering electronic and steric profiles.
Key Observations:
- Sulfonylation : The target compound’s sulfonylation step mirrors methods in , where chlorosulfonic acid is used to introduce sulfonyl groups.
- Cyclization vs. Coupling : Unlike cyclization-dependent syntheses in , the target compound likely relies on sequential substitution and coupling, as seen in .
- Linker Diversity: The ethanone linker in the target compound contrasts with acetamide () or thioether () linkers, affecting solubility and target binding.
Q & A
Q. What are the key synthetic strategies for constructing the azetidine-sulfonyl-imidazole core in this compound?
Methodological Answer: The azetidine-sulfonyl-imidazole moiety can be synthesized via sulfonylation of an azetidine precursor. For example, coupling 3-aminoazetidine with 1-methyl-1H-imidazole-2-sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, triethylamine) yields the sulfonamide intermediate . Subsequent ketone functionalization at the azetidine nitrogen can be achieved using a benzo[d][1,3]dioxol-5-yl acetylating agent, such as an acid chloride or activated ester, in the presence of a base like DMAP .
Q. How can spectroscopic techniques (NMR, HPLC) resolve structural ambiguities in intermediates?
Methodological Answer:
- 1H/13C NMR : Aromatic protons in the benzo[d][1,3]dioxole ring (δ 6.7–7.1 ppm) and imidazole protons (δ 7.3–7.8 ppm) confirm regiochemistry. The azetidine ring protons (δ 3.5–4.5 ppm) and sulfonyl group (δ ~3.1 ppm for CH3 in 1-methylimidazole) provide spatial insights .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) monitors reaction progress and purity (>95% by UV detection at 254 nm) .
Q. What functional groups in this compound are prone to instability under standard reaction conditions?
Methodological Answer: The sulfonyl group is sensitive to nucleophilic attack (e.g., hydrolysis in aqueous acidic/basic conditions). Stability testing under varying pH (2–12) and temperatures (25–60°C) via TLC or LC-MS is recommended . The benzo[d][1,3]dioxole ring may undergo oxidative cleavage; inert atmospheres (N2/Ar) and antioxidants (e.g., BHT) mitigate degradation .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the compound’s interaction with biological targets?
Methodological Answer:
- DFT Calculations : Optimize the compound’s geometry using B3LYP/6-31G(d,p) basis sets to analyze electronic properties (HOMO-LUMO gaps, electrostatic potential maps) and predict reactivity .
- Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., enzymes with sulfur-containing active sites). The sulfonyl group’s electronegativity and azetidine’s conformational flexibility are critical for ligand-receptor complementarity .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antiviral efficacy)?
Methodological Answer:
- Dose-Response Assays : Test across multiple concentrations (e.g., 0.1–100 μM) in standardized microbial/virological models (e.g., Staphylococcus aureus ATCC 25923, influenza A/H1N1).
- Mechanistic Studies : Use fluorescence-based assays (e.g., SYBR Green for DNA intercalation) or SPR to differentiate membrane disruption vs. target-specific inhibition . Contradictions may arise from assay conditions (e.g., serum protein interference) .
Q. How can reaction yields be optimized for the benzo[d][1,3]dioxole-acetone coupling step?
Methodological Answer:
- Catalytic Screening : Test palladium catalysts (e.g., Pd(OAc)2 with XPhos) for Buchwald-Hartwig coupling vs. Ullmann-type conditions (CuI, phenanthroline) .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the azetidine nitrogen. Microwave-assisted synthesis (100°C, 30 min) reduces side-product formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
